molecular formula C9H15F3N2O2 B2744864 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1459788-48-7

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid

Cat. No.: B2744864
CAS No.: 1459788-48-7
M. Wt: 240.226
InChI Key: PSXDMJGVOXFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a synthetic compound with the molecular formula C9H15F3N2O2 and a molecular weight of 240.22 g/mol . This compound features a piperazine ring substituted with a trifluoroethyl group and a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 4-(2,2,2-trifluoroethyl)piperazine. This intermediate is then reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is unique due to its combination of a trifluoroethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(8(15)16)14-4-2-13(3-5-14)6-9(10,11)12/h7H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDMJGVOXFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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